molecular formula C16H11N3O3 B5622881 N-(3-nitrophenyl)quinoline-2-carboxamide

N-(3-nitrophenyl)quinoline-2-carboxamide

Cat. No.: B5622881
M. Wt: 293.28 g/mol
InChI Key: ZTJHZHUSOHTFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Nitrophenyl)quinoline-2-carboxamide is a synthetic quinoline carboxamide derivative of significant interest in biochemical and pharmacological research. This compound is a key scaffold for investigating multiple biological activities due to the privileged nature of the quinoline structure. Its primary research applications include serving as a potential inhibitor of photosynthetic electron transport (PET) in plant biochemical studies . Furthermore, its structural analogs have demonstrated notable in vitro antimycobacterial activity, showing effectiveness against various mycobacterial species and highlighting its value in infectious disease research . The compound's mechanism of action is often linked to its ability to interfere with critical biological processes. In the context of photosynthesis, related quinoline-2-carboxamides are known to act by inhibiting electron transport in photosystem II . The specific substitution pattern on the anilide ring, particularly the presence of a meta-nitro group, is a critical structural feature that has been associated with enhanced biological activity in closely related compounds, influencing both lipophilicity and electronic properties . Research into this chemical class extends to other areas, including the study of its crystal structure and intermolecular interactions, such as intramolecular N–H···N hydrogen bonding, which are important for understanding its binding conformations with biological targets . As part of the broader family of quinoline carboxamides, this compound represents a versatile building block for developing novel bioactive molecules and probing complex biochemical pathways.

Properties

IUPAC Name

N-(3-nitrophenyl)quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-16(17-12-5-3-6-13(10-12)19(21)22)15-9-8-11-4-1-2-7-14(11)18-15/h1-10H,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJHZHUSOHTFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)quinoline-2-carboxamide typically involves the reaction of 3-nitroaniline with quinoline-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane . The reaction conditions often include stirring the reaction mixture at room temperature or slightly elevated temperatures for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroquinoline derivatives.

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of aminoquinoline derivatives.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions, leading to the formation of different quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine (TEA) to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroquinoline derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
N-(3-nitrophenyl)quinoline-2-carboxamide serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for modifications that can lead to derivatives with enhanced properties, making it valuable in the development of new materials and chemical processes.

Synthetic Pathways
The compound can be synthesized through various methods, including condensation reactions involving aniline derivatives and diethyl oxalacetate, followed by ring closure under acidic conditions. This synthetic versatility allows researchers to create a range of substituted quinoline derivatives, which can exhibit different biological activities .

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies against various pathogenic strains, it demonstrated effective inhibition, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics such as penicillin G and norfloxacin. For instance, one derivative showed MIC values of 1×1061\times 10^{-6} to 1×1041\times 10^{-4} mg/mL against multiple strains including E. coli and S. aureus .

Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against H5N1 virus strains. A study revealed that derivatives with electron-withdrawing groups exhibited enhanced antiviral activity, with some showing up to 91.2% growth inhibition at low cytotoxicity levels . This suggests potential applications in developing antiviral therapies, especially relevant in the context of emerging viral diseases such as COVID-19.

Cancer Research
this compound has shown promise as an anticancer agent. Several derivatives have been tested against various cancer cell lines, including pancreatic and breast carcinoma cells. Notably, some compounds exhibited IC50 values in the nanomolar range, indicating potent antiproliferative effects . The mechanism of action appears to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation, which are critical pathways in cancer cell proliferation .

Medicinal Applications

Therapeutic Potential
The therapeutic potential of this compound extends to treating infectious diseases and cancers. Its ability to inhibit essential biological processes by binding to DNA and proteins positions it as a candidate for drug development.

Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:

  • In one study, derivatives were synthesized and screened for antibacterial activity against M. tuberculosis, showing superior efficacy compared to standard treatments like isoniazid .
  • Another investigation into its application as an anti-glucosidase agent demonstrated that modifications on the nitrophenyl group significantly enhanced inhibitory effects, suggesting a pathway for developing diabetes medications .

Summary Table of Biological Activities

Activity Type Target Organism/Cell Line MIC/IC50 Values Reference
AntimicrobialE. coli, S. aureus1×1061\times 10^{-6} to 1×1041\times 10^{-4} mg/mL
AntiviralH5N1 VirusUp to 91.2% inhibition
AnticancerPancreatic CarcinomaIC50 ~20 nM
AntimycobacterialM. tuberculosisSuperior to isoniazid

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Insights and Implications

  • Positional Effects : Meta-nitro substitution may reduce intermolecular hydrogen bonding compared to para-nitro analogs, affecting crystallinity and bioavailability.
  • Electronic Effects : The nitro group’s strong electron-withdrawing nature could enhance the carboxamide’s electrophilicity, improving interactions with enzymes or receptors.
  • Synthetic Feasibility : High yields (65–86%) in related N-(3-nitrophenyl) compounds suggest viable routes for the target compound’s synthesis .

Q & A

Q. What computational tools predict multi-target interactions?

  • Methodological Answer : Use molecular dynamics (MD) simulations (AMBER or GROMACS) to model binding to kinases or GPCRs. Pharmacophore mapping (e.g., Schrödinger Phase) identifies critical features like the nitro group’s electrostatic potential. ADMET predictors (e.g., SwissADME) forecast blood-brain barrier penetration, leveraging logP values (~3.5 for this compound) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.